molecular formula C12H8Cl2N4O2S2 B13001658 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B13001658
M. Wt: 375.3 g/mol
InChI Key: PKDWDKFBPOMQDF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and sulfonamide groups contribute to its high reactivity and potential therapeutic applications .

Biological Activity

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological properties, focusing on its anticancer and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H8Cl2N4O2S2C_{12}H_{8}Cl_{2}N_{4}O_{2}S_{2} and a molecular weight of approximately 375.25 g/mol. Its structure features a thiazolo[4,5-d]pyrimidine core with chlorine substituents at positions 5 and 7, and an m-tolyl group attached to the nitrogen atom. This unique configuration is believed to enhance its biological activity by improving binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

  • Case Study : A study evaluated several thiazolo[4,5-d]pyrimidine derivatives for their antiproliferative effects on cancer cell lines such as MGC803. The compound exhibited an IC50 value of 1.03 μM against MGC803 cells, indicating potent activity compared to normal cells (IC50 = 38.95 μM) .

Antimicrobial Activity

The antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives have also been explored. The compound demonstrated effectiveness against various pathogens.

  • Research Findings : In vitro studies showed that derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazolo-pyrimidine core can significantly influence biological activity.

Compound NameStructure CharacteristicsBiological Activity
5-Chloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamideOne chlorine atomAntimicrobial
2-Amino-5,7-dichlorothiazolo[4,5-d]pyrimidineAmino group at position 2Antitumor
N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamidem-Tolyl substituentEnzyme inhibitor

The dual chlorine atoms in the structure may enhance stability and reactivity within biological systems compared to other similar compounds.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway such as up-regulating Bax and caspase-3/9 while down-regulating Bcl-2 .
  • Inhibition of Cell Migration : The compound has also been shown to inhibit colony formation and migration of cancer cells, further supporting its potential as an anticancer agent.

Properties

Molecular Formula

C12H8Cl2N4O2S2

Molecular Weight

375.3 g/mol

IUPAC Name

5,7-dichloro-N-(3-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H8Cl2N4O2S2/c1-6-3-2-4-7(5-6)18-22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-5,18H,1H3

InChI Key

PKDWDKFBPOMQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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